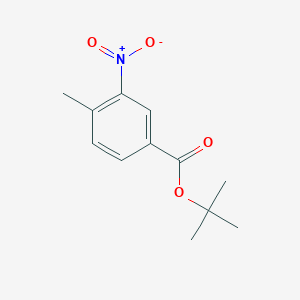![molecular formula C16H19NO3 B172023 N-Cbz-9-azabiciclo[3.3.1]nonan-3-ona CAS No. 146747-65-1](/img/structure/B172023.png)
N-Cbz-9-azabiciclo[3.3.1]nonan-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cbz-9-azabicyclo[3.3.1]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cbz-9-azabicyclo[3.3.1]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
“N-Cbz-9-azabiciclo[3.3.1]nonan-3-ona” es un compuesto químico con la fórmula molecular C16H19NO3 . Se utiliza en varios procesos de síntesis química debido a su estructura única .
Investigación Farmacéutica
Este compuesto se ha utilizado en la síntesis de nuevos análogos de fenilcarbamato de N-sustituido 9-azabiciclo[3.3.1]nonan-3alfa-il como ligandos del receptor sigma2 . Estos ligandos tienen aplicaciones potenciales en el desarrollo de agentes de imagenología PET y quimiosensibilización .
Ciencia de Materiales
En el campo de la ciencia de materiales, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos materiales debido a su estructura química única .
Catálisis
Un compuesto relacionado, 9-Azabiciclo[3.3.1]nonano N-óxido (ABNO), se ha utilizado para la oxidación aeróbica de alcoholes . Es posible que “this compound” también pueda encontrar uso en aplicaciones catalíticas similares.
Química Bioorgánica
“this compound” podría utilizarse potencialmente en química bioorgánica, particularmente en el estudio de sistemas y procesos biológicos .
Química Analítica
Dada su estructura única, “this compound” podría utilizarse potencialmente como un compuesto estándar o de referencia en química analítica .
Mecanismo De Acción
Mode of Action
N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The compound, along with other catalysts, forms a catalytic system that enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones .
Biochemical Pathways
The biochemical pathways affected by N-Cbz-9-azabicyclo[3.3.1]nonan-3-one involve the oxidation of alcohols to their corresponding carbonyl compounds . This process is part of the broader alcohol oxidation pathway, which plays a crucial role in various biological and chemical processes. The downstream effects of this pathway can vary widely depending on the specific alcohol and carbonyl compounds involved.
Result of Action
The primary result of the action of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is the efficient conversion of alcohols to their corresponding carbonyl compounds . This transformation has significant implications in both biological and chemical contexts, as it forms the basis for a variety of synthetic and metabolic processes.
Action Environment
The action of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is influenced by various environmental factors. For instance, the compound’s ability to catalyze the oxidation of alcohols is performed at room temperature with ambient air as the oxidant .
Propiedades
IUPAC Name |
benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCPMURUGQWAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571002 |
Source


|
| Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146747-65-1 |
Source


|
| Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)







![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)


